1-{2-Fluoro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}ethan-1-one
Description
Properties
IUPAC Name |
1-[2-fluoro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FO2/c1-11-7-12(2)17(13(3)8-11)10-21-15-5-6-16(14(4)20)18(19)9-15/h5-9H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYZMESCXZGWSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)COC2=CC(=C(C=C2)C(=O)C)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{2-Fluoro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}ethan-1-one, also known as CAS No. 1389653-59-1, is a synthetic organic compound notable for its unique molecular structure and potential biological activities. This compound features a fluorinated aromatic ring and a bulky trimethylphenyl group, which may influence its reactivity and interactions with biological systems. The aim of this article is to explore the biological activity of this compound through various studies, highlighting its potential applications in medicinal chemistry.
Table 1: Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C18H19FO2 |
| Molecular Weight | 286.34 g/mol |
| IUPAC Name | 1-[2-fluoro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl]ethanone |
| InChI Key | XEYZMESCXZGWSQ-UHFFFAOYSA-N |
Research indicates that compounds similar to this compound exhibit diverse biological activities due to their structural features. The presence of fluorine and methoxy groups can enhance lipophilicity and modulate binding affinities to various biological targets. For instance, studies on related compounds have shown that these modifications can impact enzyme inhibition and receptor binding.
Case Studies
- Antioxidant Activity : A study highlighted the antioxidant properties of structurally similar compounds, suggesting that the incorporation of methoxy groups could enhance radical scavenging activity. This activity is crucial in preventing oxidative stress-related diseases.
- Enzyme Inhibition : Research into enzyme interactions has revealed that compounds with similar structures can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's . The inhibition of AChE by these compounds indicates potential therapeutic applications in treating cognitive disorders.
- Antimicrobial Properties : Another study reported that halogenated compounds demonstrate increased antibacterial activity compared to their non-halogenated counterparts . This suggests that this compound may possess similar antimicrobial properties.
Table 2: Biological Activities of Related Compounds
Comparison with Similar Compounds
2',4',6'-Trimethylacetophenone (CAS 1667-01-2)
- Structure: 1-(2,4,6-Trimethylphenyl)ethanone.
- Key Differences : Lacks the 2-fluoro and 4-methoxy substituents. The 2,4,6-trimethylphenyl group is purely electron-donating.
- Impact :
2,4,6-Triisopropylacetophenone (CAS 2234-14-2)
- Structure : 1-[2,4,6-Tris(1-methylethyl)phenyl]ethan-1-one.
- Key Differences : Replaces methyl groups with larger isopropyl substituents.
- Impact: Steric Hindrance: Increased bulkiness from isopropyl groups may hinder nucleophilic attack at the carbonyl group.
1-[2-Fluoro-4-(Trifluoromethyl)phenyl]ethan-1-one
- Structure : Features a trifluoromethyl (-CF₃) group at the 4-position instead of the trimethylphenylmethoxy group.
- Key Differences : The -CF₃ group is strongly electron-withdrawing.
- Acidity: Greater acidity of α-hydrogens compared to the target compound, favoring enolate formation .
1-{2-Hydroxy-4-[(2-Methoxyethoxy)methoxy]phenyl}ethan-1-one
- Structure : Contains a hydrophilic (2-methoxyethoxy)methoxy group at the 4-position and a hydroxyl group at the 2-position.
- Key Differences : Hydrophilic substituents replace the lipophilic trimethylphenylmethoxy group.
- Impact: Solubility: Improved water solubility due to polar ether and hydroxyl groups.
1-(2-Hydroxy-4-Methoxyphenyl)ethanone (CAS 552-41-0)
- Structure: Simple acetophenone derivative with 2-hydroxy and 4-methoxy groups.
- Key Differences : Lacks fluorination and bulky substituents.
- Impact :
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | Substituents (Position) | Key Properties |
|---|---|---|---|---|
| Target Compound | C₁₈H₁₉FO₂ | 290.34 | 2-F, 4-(2,4,6-trimethylphenyl)methoxy | High lipophilicity, moderate reactivity |
| 2',4',6'-Trimethylacetophenone | C₁₁H₁₄O | 162.23 | 2,4,6-trimethyl | Electron-donating, lipophilic |
| 2,4,6-Triisopropylacetophenone | C₁₇H₂₆O | 246.39 | 2,4,6-triisopropyl | Extreme steric bulk, hydrophobic |
| 1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethan-1-one | C₉H₆F₄O | 206.14 | 2-F, 4-CF₃ | High electrophilicity, acidic α-H |
| 1-{2-Hydroxy-4-[(2-methoxyethoxy)methoxy]phenyl}ethan-1-one | C₁₂H₁₆O₅ | 240.25 | 2-OH, 4-(MEMO) | Hydrophilic, H-bond donor |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) or Williamson Ether Synthesis
- The ether bond between the 2-fluoro-4-hydroxyphenyl and the 2,4,6-trimethylbenzyl moiety can be formed via Williamson ether synthesis.
- This involves reacting 2-fluoro-4-hydroxyacetophenone or its derivative with 2,4,6-trimethylbenzyl halide under basic conditions to form the corresponding aryl ether.
- Typical bases include potassium carbonate or sodium hydride in polar aprotic solvents such as DMF or DMSO.
- Reaction temperatures range from room temperature to reflux depending on reactivity.
| Reagents | Solvent | Base | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 2-fluoro-4-hydroxyacetophenone + 2,4,6-trimethylbenzyl bromide | DMF | K2CO3 | 80-100 °C | 12-24 h | 60-75 |
Introduction of the Ethanone Group
Friedel-Crafts Acylation (If Starting from Phenol Ether)
- If the ether intermediate is a fluorinated phenol without the ethanone group, Friedel-Crafts acylation can be used to introduce the acetyl group at the 1-position.
- Typical reagents include acetyl chloride or acetic anhydride with Lewis acid catalysts such as AlCl3.
- Reaction carried out under anhydrous conditions and low temperatures to avoid polyacylation.
Alternative: Use of Pre-Acylated Fluorophenol
- Alternatively, starting with 1-(2-fluorophenyl)ethanone derivatives, the ether formation can be conducted on the pre-acylated compound.
- This strategy avoids harsh acylation conditions post-ether formation, which could degrade sensitive ether linkages.
Advanced Synthetic Approaches and Catalytic Methods
Catalytic Hydrogen Transfer and Ruthenium Complexes
- Analogous compounds such as 1-(2-fluorophenyl)ethanone have been prepared via catalytic hydrogen-transfer reactions using Ru(II) complexes with diphenylphosphinite ligands.
- Reaction conditions include reflux in isopropyl alcohol with potassium hydroxide as base at ~82°C under inert atmosphere.
- This method can be adapted for selective reduction or functional group transformations in the synthetic route.
Detailed Experimental Data Summary Table
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Ether Formation | 2-fluoro-4-hydroxyacetophenone + 2,4,6-trimethylbenzyl bromide, K2CO3, DMF, 80-100°C, 12-24h | 60-75 | Williamson ether synthesis; base-promoted nucleophilic substitution |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl3, anhydrous solvent, 0-25°C | 50-70 | Introduces ethanone group; requires careful control to prevent multiple acylations |
| Catalytic Hydrogen Transfer | Ru(II) complex, KOH, isopropanol, reflux, 0.5h | Variable | Useful for selective reductions or transformations in related ketones |
| Copper-Mediated Fluorination | Aryl stannane precursor, Cu(py)4(OTf)2, DMA, 100°C, 10 min | High (RCY ≥70%) | Efficient fluorine introduction method, especially for radiolabeling but adaptable for synthesis |
Research Findings and Notes
- The ether linkage formation is a critical step requiring careful selection of base and solvent to maximize yield and minimize side reactions.
- Pre-acylated fluorophenol substrates simplify the synthesis by avoiding harsh acylation post-ether formation.
- Catalytic methods using Ru(II) complexes offer mild conditions for functional group transformations relevant to the compound's synthesis.
- Copper-mediated fluorination techniques, while developed for radiolabeling, provide a modern approach to introducing fluorine atoms with high efficiency.
- Purification typically involves silica gel chromatography with petroleum ether/ethyl acetate gradients to isolate the pure product.
- Reaction monitoring by thin-layer chromatography (TLC) and characterization by NMR and mass spectrometry are standard.
Q & A
Q. What are the optimal synthetic routes and critical reaction parameters for 1-{2-Fluoro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}ethan-1-one?
The synthesis of this compound typically involves multi-step organic reactions, including Friedel-Crafts acylation or nucleophilic aromatic substitution. Key parameters include:
- Temperature control : Maintaining 60–80°C during methoxy group introduction to prevent side reactions (e.g., demethylation) .
- Solvent selection : Ethanol or methanol is preferred for dissolving aromatic intermediates and enhancing nucleophilicity .
- Purification : Column chromatography or recrystallization is essential to isolate the product from byproducts like unreacted 2,4,6-trimethylbenzyl chloride .
- pH monitoring : Acidic conditions (e.g., H₂SO₄) are critical for nitration or acylation steps, while neutral pH is required for etherification .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- ¹H/¹³C NMR : Verify substituent positions:
- Fluoro and methoxy groups cause distinct deshielding in aromatic protons (δ 6.8–7.5 ppm) .
- The 2,4,6-trimethylphenyl group shows three singlet methyl peaks (δ 2.1–2.4 ppm) .
- IR spectroscopy : Confirm carbonyl (C=O) stretching at ~1680 cm⁻¹ and C-O-C (methoxy) at ~1250 cm⁻¹ .
- Mass spectrometry : Molecular ion peak (M⁺) should match the molecular weight (C₁₈H₁₉FO₂, MW 290.34 g/mol) .
Q. What are the primary biological targets or activities reported for structurally analogous compounds?
Similar fluorinated aryl ketones exhibit:
- Antimicrobial activity : Via disruption of bacterial cell membranes (e.g., 2-chloro-1-(4-chlorophenoxy)phenyl ethanone analogs) .
- Anti-inflammatory effects : Inhibition of COX-2 enzymes by methoxy-fluorophenyl groups .
- CNS modulation : Interaction with serotonin/dopamine receptors due to aromatic π-stacking .
Advanced Research Questions
Q. How can contradictory biological activity data from similar compounds be resolved?
- Substituent analysis : Compare analogs with varying substituents (e.g., 4-methoxy vs. 4-fluoro) to identify pharmacophores. For example, trifluoromethyl groups in 1-(4-(dimethylamino)phenyl)-2,2,2-trifluoroethanone enhance metabolic stability but reduce solubility .
- Dose-response studies : Optimize concentrations to distinguish specific activity from cytotoxicity (e.g., IC₅₀ values in enzyme assays vs. cell viability assays) .
- Computational modeling : Use molecular docking to predict binding affinities to targets like kinases or GPCRs, reconciling discrepancies between in vitro and in silico data .
Q. What methodologies are recommended for studying compound-receptor interactions?
- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) for protein targets (e.g., kinases) .
- Competitive binding assays : Use radiolabeled ligands (e.g., ³H-spiperone for dopamine receptors) to measure displacement efficacy .
- X-ray crystallography : Resolve 3D structures of ligand-receptor complexes to identify critical hydrogen bonds (e.g., ketone oxygen with active-site residues) .
Q. How should researchers address stability and degradation issues during pharmacological studies?
- Forced degradation studies : Expose the compound to heat (40–60°C), light, and humidity to identify degradation products via HPLC-MS .
- pH-dependent stability : Test solubility and integrity in buffers (pH 1–9) to simulate gastrointestinal conditions .
- Cryopreservation : Store at -80°C under nitrogen to prevent oxidation of the methoxy group .
Q. What strategies are effective for optimizing pharmacokinetic properties?
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logP while retaining fluorophenyl bioactivity .
- Prodrug design : Mask the ketone as an ester or Schiff base to enhance oral bioavailability .
- Metabolic profiling : Use liver microsomes to identify cytochrome P450-mediated oxidation hotspots (e.g., demethylation sites) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
